11-(Pyridin-3-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.0{2,7}]trideca-1(13),2(7),9,11-tetraene-4,6-dione
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Overview
Description
7-(3-Pyridyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrido[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Pyridyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is carried out in the presence of a base such as sodium methoxide in butanol . Another method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-(3-Pyridyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyridine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-(3-Pyridyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets, including tyrosine kinases and cyclin-dependent kinases. These interactions disrupt cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.
Thieno[2,3-d]pyrimidin-4(3H)-one: Exhibits antimycobacterial activity.
Uniqueness
7-(3-Pyridyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features that confer distinct biological activities, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C14H8N4O2S |
---|---|
Molecular Weight |
296.31 g/mol |
IUPAC Name |
11-pyridin-3-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
InChI |
InChI=1S/C14H8N4O2S/c19-12-11-10(17-14(20)18-12)8-3-4-9(16-13(8)21-11)7-2-1-5-15-6-7/h1-6H,(H2,17,18,19,20) |
InChI Key |
MEPAYCJBVUBWBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C2)C4=C(S3)C(=O)NC(=O)N4 |
Origin of Product |
United States |
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